REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[C:7]1([OH:13])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:14]([O:16][C:17](=[O:22])[C:18](Br)([CH3:20])[CH3:19])[CH3:15]>C1COCC1>[CH3:19][C:18]([O:13][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([CH3:20])[C:17]([O:16][CH2:14][CH3:15])=[O:22] |f:0.1|
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Name
|
|
Quantity
|
531 mL
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
70.14 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C)(C)Br)=O
|
Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
precooled to 0° C.
|
Type
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TEMPERATURE
|
Details
|
maintaining
|
Type
|
CUSTOM
|
Details
|
the internal temperature of the reaction below 5 degrees centigrade
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Type
|
TEMPERATURE
|
Details
|
maintaining the internal reaction temperature below 5° C
|
Type
|
ADDITION
|
Details
|
After the addition
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Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
maintained at this reflux temperature for 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
cooling of the reaction to 0° C. the volatiles
|
Type
|
CUSTOM
|
Details
|
were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was then partitioned between EtOAc and 1N NaOH
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the organic phase was washed with 1N NaOH, H2O, brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtration the solution
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OCC)(C)OC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 83 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |